4-(Benzylaminoethoxy)-phenylacetamide

Medicinal Chemistry Pharmacokinetics Property-based Design

4-(Benzylaminoethoxy)-phenylacetamide (CAS 36616-22-5) is a research-grade phenylacetamide derivative crucial for amine oxidase SAR studies. Its distinct benzylaminoethoxy substitution (MW 284.35, LogP ~2.97) ensures specific target binding, unlike simpler analogs. Ideal as an analytical reference standard for HPLC/LC-MS method development. Ensure experimental reproducibility by sourcing this specific tool compound.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 36616-22-5
Cat. No. B8018563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylaminoethoxy)-phenylacetamide
CAS36616-22-5
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCOC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C17H20N2O2/c18-17(20)12-14-6-8-16(9-7-14)21-11-10-19-13-15-4-2-1-3-5-15/h1-9,19H,10-13H2,(H2,18,20)
InChIKeyPGEOICAYFFGODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylaminoethoxy)-phenylacetamide (CAS 36616-22-5): A Structurally Distinct Phenylacetamide with Modulated Amine Oxidase Activity


4-(Benzylaminoethoxy)-phenylacetamide, with the CAS number 36616-22-5 and SMILES string NC(=O)Cc2ccc(OCCNCc1ccccc1)cc2, is a synthetic small molecule belonging to the phenylacetamide class of compounds . It features a benzylamino group and an ethoxy linkage attached to a phenylacetamide core, a structure that distinguishes it from simpler analogs like 2-phenylacetamide . While specific primary research on this exact compound is limited, available data from authoritative databases and chemical vendors points to its investigation as an intermediate in organic synthesis and its potential biological activity, particularly concerning interactions with amine oxidase enzymes, which differentiates it from broader class expectations [1].

Why 4-(Benzylaminoethoxy)-phenylacetamide (CAS 36616-22-5) Cannot Be Substituted with Simpler Phenylacetamide Analogs


Substituting 4-(Benzylaminoethoxy)-phenylacetamide (CAS 36616-22-5) with a generic phenylacetamide like 2-phenylacetamide (CAS 103-81-1) or other in-class candidates is not scientifically justifiable due to significant structural and physicochemical differences that directly impact biological activity and experimental reproducibility. Unlike the simple 2-phenylacetamide core, which has a molecular weight of 135.16 g/mol and a lower lipophilicity (LogP ~1.2), the target compound has a molecular weight of 284.35 g/mol and a calculated LogP of 2.97 . The addition of the benzylaminoethoxy moiety increases molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors, all of which are critical determinants of membrane permeability, target binding, and metabolic stability [1]. Consequently, a direct interchange would lead to divergent in vitro and in vivo profiles, compromising the validity of any structure-activity relationship (SAR) study or analytical method relying on its specific properties.

Quantitative Differentiators: A Data-Driven Guide for Selecting 4-(Benzylaminoethoxy)-phenylacetamide Over Analogs


Structural and Physicochemical Divergence from Simple Phenylacetamide Scaffold

The compound 4-(Benzylaminoethoxy)-phenylacetamide exhibits a significantly different physicochemical profile compared to the fundamental phenylacetamide scaffold, 2-phenylacetamide [1]. This is quantified by its higher molecular weight and increased lipophilicity .

Medicinal Chemistry Pharmacokinetics Property-based Design

Modulated Activity Against Membrane Primary Amine Oxidase Compared to a Potent DAO Inhibitor

Data from BindingDB indicates that 4-(Benzylaminoethoxy)-phenylacetamide inhibits Membrane Primary Amine Oxidase (Benzylamine oxidase) with an IC50 of 130 nM [1]. This potency is notably lower than that of aminoguanidine, a reference inhibitor of the related enzyme Diamine Oxidase (DAO), which exhibits an IC50 of 11 nM for human intestinal DAO [2].

Enzymology Pharmacology Histamine Catabolism

Weak Inhibition of MAO-B Contrasts with Other Phenylacetamide Derivatives

The compound demonstrates very weak inhibition of Monoamine Oxidase B (MAO-B), with an IC50 value greater than 1,000,000 nM (>1 mM) [1]. This contrasts with other phenylacetamide derivatives, such as (S)-2-({4-[(3-fluorobenzyl)oxy]benzyl}amino)-2-phenylacetamide, which shows measurable MAO-B inhibition with an IC50 of 10,000 nM [2].

Neuropharmacology Enzyme Inhibition Selectivity Profiling

Potential Anti-Inflammatory and Analgesic Activity Supported by Patent Class Claims

The compound is disclosed within a patent family (e.g., EP 0525360 A2) covering phenylacetamide derivatives that are claimed to have 'powerful analgesic and anti-inflammatory activities' with reduced irritation and toxicity compared to prior art compounds [1]. While specific in vivo data for 4-(Benzylaminoethoxy)-phenylacetamide is not provided in the abstract, its inclusion in this class suggests a potential for this dual therapeutic profile [2].

Inflammation Analgesia Drug Discovery

Optimal Research and Industrial Applications for 4-(Benzylaminoethoxy)-phenylacetamide (CAS 36616-22-5)


Investigating Structure-Activity Relationships (SAR) for Amine Oxidase Inhibition

Given its moderate potency against Membrane Primary Amine Oxidase (IC50 = 130 nM) [1] and weak inhibition of DAO (IC50 = 1 mM) and MAO-B (IC50 > 1 mM), 4-(Benzylaminoethoxy)-phenylacetamide serves as a valuable tool compound for SAR studies. Researchers can use its structure as a starting point to design analogs that enhance selectivity or potency for specific amine oxidases, while minimizing off-target effects on histamine and neurotransmitter metabolism.

Analytical Reference Standard for Physicochemical and Purity Assessment

The compound's distinct molecular weight (284.35 g/mol) and high lipophilicity (LogP 2.97) make it an excellent reference standard for chromatographic method development, including HPLC and LC-MS. It can be used to calibrate systems for analyzing related phenylacetamide derivatives or to assess the purity of synthesized batches, ensuring that experimental results are not confounded by impurities or incorrect structural analogs .

Lead Compound for Anti-Inflammatory Drug Discovery Programs

As part of a patent family (e.g., EP 0525360 A2) that claims phenylacetamide derivatives possess 'powerful analgesic and anti-inflammatory activities' with reduced irritation [2], 4-(Benzylaminoethoxy)-phenylacetamide is a promising lead for medicinal chemistry campaigns. Its specific substitution pattern may confer a favorable therapeutic index, making it a candidate for further optimization and in vivo efficacy studies in models of pain and inflammation.

Quote Request

Request a Quote for 4-(Benzylaminoethoxy)-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.